molecular formula C19H16F3N3O2 B3471226 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B3471226
M. Wt: 375.3 g/mol
InChI Key: WBHJEIIQCOFANB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is a complex organic compound characterized by its unique structure, which includes a quinazoline core substituted with benzo[d][1,3]dioxole, dimethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the quinazoline core with benzo[d][1,3]dioxole using a palladium-catalyzed cross-coupling reaction.

    Substitution with Dimethyl and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazoline compounds.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-10-5-11(2)16-13(6-10)17(25-18(24-16)19(20,21)22)23-8-12-3-4-14-15(7-12)27-9-26-14/h3-7H,8-9H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHJEIIQCOFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
Reactant of Route 6
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine

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